(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Description
(1S)-1-[4-(Trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 4-position and an ethanamine moiety at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications . Its stereochemistry and electron-withdrawing trifluoromethyl group influence its reactivity, binding affinity, and pharmacokinetic properties.
Properties
Molecular Formula |
C8H10ClF3N2 |
|---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)7-4-6(2-3-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
KSBPCNXMVVFOSR-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CC(=C1)C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends on the desired target compound and the specific reaction conditions required.
Industrial Production Methods
Industrial production of trifluoromethylpyridine derivatives, including (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride, has been increasing steadily due to their demand in agrochemical and pharmaceutical industries . The production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 226.62 g/mol. The trifluoromethyl group attached to the pyridine ring enhances its lipophilicity, which can influence its biological activity and pharmacokinetics. The hydrochloride salt form improves solubility and stability, making it suitable for various applications in research and development.
Medicinal Chemistry Applications
-
Drug Development :
- The compound's structure allows for interactions with biological targets, making it a candidate for drug development. Its chiral center may provide specificity in binding to receptors, which is crucial for therapeutic efficacy.
- Computational models such as quantitative structure-activity relationship (QSAR) analyses suggest that this compound could exhibit various pharmacological effects, including neuroactive properties.
-
Biological Activity :
- Preliminary studies indicate potential activities against various targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These activities can be further explored through in vitro and in vivo studies to establish efficacy and safety profiles.
- Interaction studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could elucidate binding affinities and mechanisms of action.
Research Applications
-
Synthetic Chemistry :
- Several synthetic routes have been developed for producing (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride. Optimizing these routes can enhance yield and purity, which are critical for research applications.
- The compound serves as a building block in the synthesis of more complex molecules, particularly those aimed at developing new therapeutic agents.
-
Pharmacological Studies :
- The compound can be utilized in pharmacological studies to investigate its effects on specific biological systems. By assessing its influence on cellular pathways or animal models, researchers can gain insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Electronic Effects
- Positional Isomerism : The 4-CF₃ substitution in the target compound contrasts with the 6-CF₃ isomer (Table 1, Row 2), which alters electronic distribution and steric interactions. Pyridines with electron-withdrawing groups at the 4-position exhibit distinct dipole moments compared to 2- or 6-positions, affecting binding to biological targets .
- The trifluoroethoxy analog (Row 6) replaces CF₃ with a bulkier OCH₂CF₃ group, increasing hydrophobicity and altering pharmacokinetics .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. Analogs lacking salt forms (e.g., Row 2) may require formulation adjustments for bioavailability.
- Molecular Weight : The target compound (228.62 g/mol) falls within the typical range for small-molecule drugs (<500 g/mol), similar to its analogs.
Biological Activity
(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride, a compound characterized by its trifluoromethyl group attached to a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- IUPAC Name : (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
- Molecular Formula : C8H9ClF3N2
- Molecular Weight : 226.62 g/mol
- CAS Number : 2061996-68-5
Synthesis
The synthesis of (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride typically involves:
- Formation of Pyridine Ring : Utilizing halogenation and nucleophilic substitution to introduce the trifluoromethyl group.
- Ethanamine Group Introduction : Achieved through reductive amination.
- Hydrochloride Salt Formation : Reacting the base with hydrochloric acid for enhanced solubility.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity, allowing modulation of receptor signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., MCF-7, HCT-116) showed promising cytotoxic effects with IC50 values in the low micromolar range, comparable to established chemotherapeutics like Tamoxifen .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | MCF-7 | 0.48 |
| Reference Compound (Tamoxifen) | MCF-7 | 1.93 |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties:
- Mechanistic Studies : The compound was found to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegenerative conditions.
Antimicrobial Activity
The antimicrobial efficacy of (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride has also been investigated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
